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molecular formula C14H16O2 B3029979 cresol CAS No. 84989-04-8

cresol

Cat. No. B3029979
M. Wt: 216.27 g/mol
InChI Key: PHVAHRJIUQBTHJ-UHFFFAOYSA-N
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Patent
US05665597

Procedure details

In the culture system with m-cresol, TCE was remarkably decomposed after about 18 hours of the induction period, and 10 ppm of TCE was completely decomposed after 36 hours. In the culture system with p-cresol, decomposition of TCE remarkably progressed in the first 12 hours, and 10 ppm of TCE was completely decomposed after 18 hours. Quantitative analyses of p-cresol and m-cresol were done at this point in accordance with the JIS detection method using p-hydrazidebenzenesulfonic acid (JIS K 0102-1993, 28.2), and no cresol was detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[C:11]([CH3:16])[CH:10]=1.C1(C)C(O)=CC=CC=1>>[CH:13]1[C:14]([OH:15])=[CH:9][CH:10]=[C:11]([CH3:16])[CH:12]=1.[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remarkably progressed in the first 12 hours, and 10 ppm of TCE
Duration
12 h
WAIT
Type
WAIT
Details
was completely decomposed after 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
C1=CC(=CC=C1O)C.C1=C(C=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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